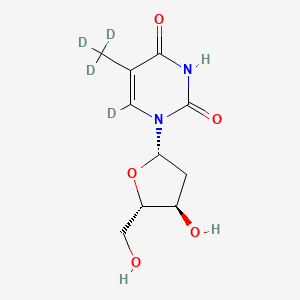
Telbivudine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telbivudine-d4 is a deuterated form of Telbivudine, a synthetic thymidine nucleoside analogue. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound is structurally similar to Telbivudine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Telbivudine-d4 involves several steps, starting from L-xylose. The process includes acetonide formation, benzoylation, hydrolysis, acylation, and condensation with uracil derivatives. The key steps are as follows :
Acetonide Formation: L-xylose reacts with acetone and sulfuric acid to form an acetonide.
Benzoylation: The acetonide is benzoylated using benzoyl chloride in pyridine/chloroform.
Hydrolysis: The acetonide is hydrolyzed with acetic acid to yield a dihydroxy sugar.
Acylation: The dihydroxy sugar is acylated with acetic anhydride.
Condensation: The acylated sugar is condensed with 2,4-bis(trimethylsilyloxy)pyrimidine using trimethylsilyl triflate in dichloroethane.
Deoxygenation: The resulting nucleoside undergoes deoxygenation and iodination to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of 5-methyl-L-uridine as the starting material, followed by dehydration, acylation-halogenation, catalytic hydrogenation, and deprotection steps .
化学反应分析
Types of Reactions
Telbivudine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Telbivudine-d4 has several scientific research applications, including :
Chemistry: Used as a reference compound in studies involving deuterium-labeled nucleosides.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Telbivudine.
Industry: Employed in the development of antiviral drugs and therapeutic agents.
作用机制
Telbivudine-d4 exerts its effects by inhibiting the hepatitis B virus DNA polymerase (reverse transcriptase). It is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination and inhibition of viral DNA synthesis .
相似化合物的比较
Similar Compounds
Lamivudine: Another nucleoside analogue used in the treatment of HBV.
Adefovir: An antiviral drug used for HBV infections.
Entecavir: A potent antiviral agent for HBV.
Uniqueness
Telbivudine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. It has shown better efficacy and lower resistance rates compared to Lamivudine and Adefovir .
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
246.25 g/mol |
IUPAC 名称 |
6-deuterio-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3,3D |
InChI 键 |
IQFYYKKMVGJFEH-SRNOQZKNSA-N |
手性 SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@@H]2C[C@H]([C@@H](O2)CO)O)C([2H])([2H])[2H] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















